molecular formula C20H18N2O3S B2830360 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2097898-53-6

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2830360
CAS No.: 2097898-53-6
M. Wt: 366.44
InChI Key: TXWGNTYMUNMADV-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their coupling with an indole derivative. Common synthetic methods include:

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing these synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the indole moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
  • N-[2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
  • N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide is unique due to the presence of both furan and thiophene rings in its structure, which can confer distinct electronic and steric properties. This uniqueness can enhance its binding affinity to biological targets and improve its pharmacological profile compared to similar compounds .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-15-5-4-13-9-18(22-17(13)10-15)20(23)21-11-16(14-6-8-26-12-14)19-3-2-7-25-19/h2-10,12,16,22H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWGNTYMUNMADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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